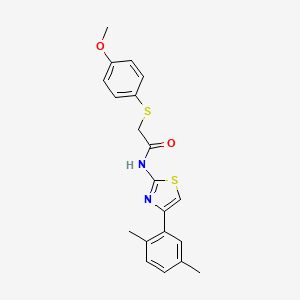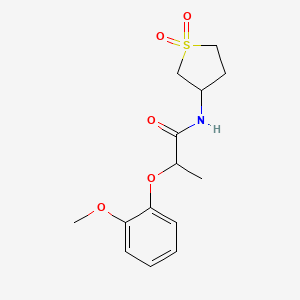
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide, also known as DTTA, is a chemical compound that has been widely used in scientific research. It is a thiol-based compound that has been shown to have various biochemical and physiological effects.
作用機序
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide acts as a reducing agent by donating electrons to disulfide bonds in proteins, thereby reducing them to thiol groups. It also acts as a chelating agent by binding to metal ions, such as copper and iron, which can be toxic to cells. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability of proteins by reducing disulfide bonds, which can be important in protein biochemistry. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties, as it can inhibit the production of reactive oxygen species and the activation of NF-κB, which are involved in inflammation and cancer development.
実験室実験の利点と制限
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other reducing agents and chelating agents. However, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has some limitations. It has a strong odor, which can be unpleasant to work with. It can also be toxic in high concentrations, so care must be taken when handling it.
将来の方向性
There are several future directions for research involving N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide. One direction is to investigate its potential as an antioxidant and anti-inflammatory agent in vivo. Another direction is to explore its potential as a cross-linking agent in the synthesis of hydrogels for tissue engineering. Additionally, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide could be used as a chelating agent in the purification of metalloproteins. Finally, further research could be done to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide to make it more efficient and environmentally friendly.
Conclusion:
In conclusion, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide is a thiol-based compound that has been widely used in scientific research. It has several applications, including as a reducing agent, chelating agent, and cross-linking agent. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has various biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anti-cancer agent. While it has advantages for lab experiments, it also has limitations, such as its strong odor and toxicity in high concentrations. Future research could explore its potential in vivo and optimize its synthesis method.
合成法
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide can be synthesized by reacting 2-methoxyphenol with 3-chloropropanoyl chloride to form 2-(2-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with sodium hydride and 1,3-dithiolane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been widely used in scientific research due to its thiol-based nature. It has been used as a reducing agent in protein biochemistry, as well as in the preparation of thiol-modified surfaces for biosensors. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has also been used as a cross-linking agent in the synthesis of hydrogels and as a chelating agent in the purification of proteins.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(20-13-6-4-3-5-12(13)19-2)14(16)15-11-7-8-21(17,18)9-11/h3-6,10-11H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZUPQZBMEEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

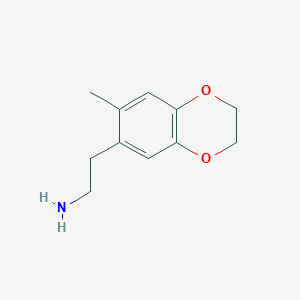
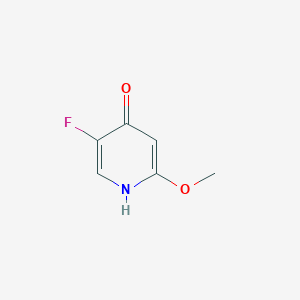
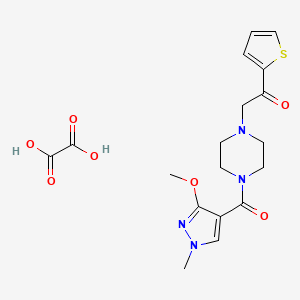
![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)
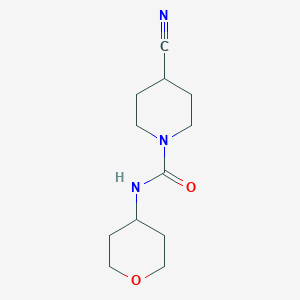
![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
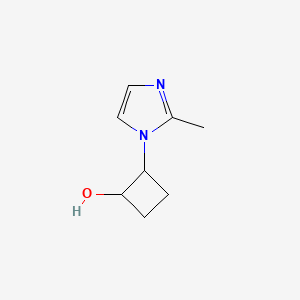
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)

